molecular formula C9H8O4 B1268867 3-Formylphenoxyacetic acid CAS No. 37748-09-7

3-Formylphenoxyacetic acid

Cat. No. B1268867
CAS RN: 37748-09-7
M. Wt: 180.16 g/mol
InChI Key: KHBBQMHTRDEPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05378718

Procedure details

A solution of 3-hydroxybenzaldehyde and 0.3 mol of chloroacetic acid in 300 ml of 2N sodium hydroxide was refluxed for 6 hours. After cooling, the solution was acidified with hydrochloric acid and the precipitate was filtered off and crystallized from ethyl acetate/petroleum ether 60-80.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Cl[CH2:11][C:12]([OH:14])=[O:13].Cl>[OH-].[Na+]>[CH:5]([C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=1)[O:1][CH2:11][C:12]([OH:14])=[O:13])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
0.3 mol
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate/petroleum ether 60-80

Outcomes

Product
Name
Type
Smiles
C(=O)C=1C=C(OCC(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.